methyl4-amino-2-chloro-3-methylbenzoatehydrochloride
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Overview
Description
Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride is an organic compound with the molecular formula C9H10ClNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methyl groups on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride typically involves the esterification of 4-amino-2-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, amines, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-chlorobenzoate: Similar in structure but lacks the methyl group at the 3-position.
Methyl 4-amino-2-chlorobenzoate: Similar but without the methyl group at the 3-position.
Methyl 4-amino-3-methylbenzoate: Similar but without the chloro group at the 2-position.
Uniqueness
Methyl 4-amino-2-chloro-3-methylbenzoate hydrochloride is unique due to the presence of both the chloro and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-amino-2-chloro-3-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-5-7(11)4-3-6(8(5)10)9(12)13-2;/h3-4H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYMYYMYZAGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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